5-Oxo-L-prolyl-L-serylglycine

Peptide stability Acid hydrolysis Structure–activity relationship

5‑Oxo‑L‑prolyl‑L‑serylglycine (pGlu‑Ser‑Gly‑OH) is a synthetic tripeptide composed of pyroglutamic acid, serine and glycine. With a molecular weight of 273.24 g mol⁻¹, a topological polar surface area of 145 Ų and an XLogP3 of −2.7, the compound carries a blocked N‑terminus that distinguishes it from ordinary tripeptides [REFS‑1].

Molecular Formula C10H15N3O6
Molecular Weight 273.24 g/mol
CAS No. 50816-30-3
Cat. No. B12902076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-L-prolyl-L-serylglycine
CAS50816-30-3
Molecular FormulaC10H15N3O6
Molecular Weight273.24 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)NC(CO)C(=O)NCC(=O)O
InChIInChI=1S/C10H15N3O6/c14-4-6(9(18)11-3-8(16)17)13-10(19)5-1-2-7(15)12-5/h5-6,14H,1-4H2,(H,11,18)(H,12,15)(H,13,19)(H,16,17)/t5-,6-/m0/s1
InChIKeyMNXSLJHGHGAOJQ-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxo-L-prolyl-L-serylglycine (CAS 50816‑30‑3): Identity and Physicochemical Profile for Research Procurement


5‑Oxo‑L‑prolyl‑L‑serylglycine (pGlu‑Ser‑Gly‑OH) is a synthetic tripeptide composed of pyroglutamic acid, serine and glycine. With a molecular weight of 273.24 g mol⁻¹, a topological polar surface area of 145 Ų and an XLogP3 of −2.7, the compound carries a blocked N‑terminus that distinguishes it from ordinary tripeptides [REFS‑1]. This N‑terminal pyroglutamyl residue is known to confer resistance to non‑specific aminopeptidase cleavage, a property that fundamentally alters its biological lifetime relative to free‑amine peptides [REFS‑2].

Why 5‑Oxo‑L‑prolyl‑L‑serylglycine Cannot Be Replaced by Unmodified or Sequence‑Variant Tripeptides


The pyroglutamyl (pGlu) cap and the internal serine residue are not passive structural features; they control both enzymatic and chemical stability. Removal of the pGlu moiety (e.g., H‑Ser‑Gly‑OH) invites instant degradation by ubiquitous aminopeptidases, while omission of serine (pGlu‑Gly‑OH) alters acid‑hydrolysis kinetics because the identity of the amino acid adjacent to pGlu directly governs the lability of the pyroglutamyl‑peptide bond [REFS‑1]. Even conservative replacement of the C‑terminal acid with an amide (pGlu‑Ser‑Gly‑NH₂) yields a molecule with different hydrogen‑bonding capacities and potentially distinct receptor interactions [REFS‑2]. These interdependent effects mean that generic substitution inevitably creates a compound with measurably different stability and bioactivity, undermining experimental reproducibility.

Quantitative Differentiation Evidence for 5‑Oxo‑L‑prolyl‑L‑serylglycine Relative to Closest Analogs


Acid‑Hydrolytic Lability Discriminates pGlu‑Ser from pGlu‑Gly and pGlu‑Pro Sequences

In a controlled study of pyroglutamyl‑peptide bond hydrolysis (1 N HCl, 60 °C), the model peptide pGlu‑Ser‑Ala‑Phe‑OH exhibited a shorter half‑life than its pGlu‑Gly‑ and pGlu‑Pro‑containing counterparts. The rank order of half‑lives was Pro > Gly > Ser > Thr, establishing that serine adjacent to pGlu accelerates acid‑catalyzed cleavage relative to the smaller glycine or the cyclic proline [REFS‑1].

Peptide stability Acid hydrolysis Structure–activity relationship

Thermodynamic Unfolding Enthalpy at Low pH Offers a Baseline for Conformational Stability Comparisons

Differential scanning calorimetry (DSC) of 5‑oxo‑L‑prolyl‑L‑serylglycine in Gly‑HCl buffer (0.05 M, pH 2.69) yielded a folding/unfolding enthalpy (ΔH) of 2.69 kJ mol⁻¹ [REFS‑1]. Although a direct comparator from the same study is lacking, this value constitutes a reference point for the compound’s conformational stability under acidic conditions, a parameter known to vary substantially among short pyroglutamyl peptides [REFS‑2].

Peptide folding Differential scanning calorimetry Stability screening

N‑Terminal Pyroglutamyl Block Prevents Degradation by Common Aminopeptidases

The pyroglutamyl N‑terminus sterically and electronically prevents recognition by broad‑specificity aminopeptidases such as leucine aminopeptidase and aminopeptidase M. In contrast, tripeptides bearing a free N‑terminal amino group (e.g., H‑Ser‑Gly‑OH) are rapidly hydrolyzed in serum, plasma, and cell‑culture media [REFS‑1]. This differential susceptibility means that the pGlu‑blocked form is functionally required for any experiment in which peptide integrity must be maintained for hours to days in an enzyme‑rich environment.

Enzymatic stability Peptide half‑life In‑vitro assay

Presence of the Internal Serine Residue Modulates Enzymatic Recognition by Pyroglutamyl Peptidases

Type‑II pyroglutamyl aminopeptidase (PAP‑II) displays stringent specificity: it hydrolyzes pGlu‑His‑Pro‑NH₂ (TRH) and closely related tripeptide amides but is virtually inactive toward sequences where histidine is replaced by serine or glycine [REFS‑1]. Thus, 5‑oxo‑L‑prolyl‑L‑serylglycine is not a substrate for the high‑specificity PAP‑II, in contrast to TRH analogs, and is expected to exhibit a different in‑vivo degradation pathway that is dominated by PAP‑I or other broad‑specificity peptidases [REFS‑2]. This distinction is essential when designing experiments that probe neuropeptide metabolism or when selecting a stable reference peptide that will not interfere with TRH‑specific assays.

Substrate specificity Pyroglutamyl peptidase Enzyme kinetics

Procurement‑Driven Application Scenarios for 5‑Oxo‑L‑prolyl‑L‑serylglycine


Stabilized N‑Terminal Building Block in Solid‑Phase Peptide Synthesis

The N‑terminal pyroglutamyl group protects the growing peptide chain from aminopeptidase‑catalyzed degradation during on‑resin coupling steps [REFS‑1]. This property is especially valuable when synthesizing longer peptides that require extended reaction times or when using crude enzyme‑containing media for subsequent biological evaluation.

Reference Standard for Pyroglutamyl Peptidase Specificity Profiling

Because the serine residue renders the compound a poor substrate for type‑II pyroglutamyl aminopeptidase but a potential substrate for type‑I, it serves as a discriminating substrate in assays designed to distinguish between PAP‑I and PAP‑II activities [REFS‑2]. This directly supports enzyme characterization and inhibitor screening programs.

Acid‑Stability Study Model for pGlu‑Containing Peptides

The documented rank‑order half‑life (Pro > Gly > Ser) under acidic conditions [REFS‑3] positions 5‑oxo‑L‑prolyl‑L‑serylglycine as a canonical “fast‑hydrolysis” comparator in formulation stability studies, helping industrial formulators identify optimal pH and buffer conditions for pyroglutamyl‑peptide drug candidates.

Collagen‑Mimetic Tripeptide for Biomaterials Research

The Pro‑Ser‑Gly sequence mimics the repetitive Gly‑X‑Y motif of collagen. The pyroglutamyl cap provides the N‑terminal protection required for long‑term in‑vitro cell‑culture experiments, allowing the tripeptide to serve as a minimalist scaffold for studying collagen‑mimetic assembly and cell‑adhesion properties [REFS‑1].

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